2H-Imidazole-2-thione
Overview
Description
2H-Imidazole-2-thione is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of imidazole with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding imidazole-2-thione. Another method includes the cyclization of thiourea with α-haloketones under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-sulfonic acid.
Reduction: Reduction reactions can convert it to imidazole-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imidazole-2-sulfonic acid.
Reduction: Imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antitumor activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione involves its interaction with various molecular targets. It can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA. Additionally, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These interactions lead to DNA damage and cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
- Benzothiazole-2-thione
- Benzoxazole-2-thione
- Imidazolidine-2-thione
Comparison: 2H-Imidazole-2-thione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. Compared to benzothiazole-2-thione and benzoxazole-2-thione, it has a different electronic distribution, which affects its reactivity and biological activity. Imidazolidine-2-thione, on the other hand, has a similar sulfur-containing ring but differs in its overall structure and properties .
Properties
IUPAC Name |
imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S/c6-3-4-1-2-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMRMDAEWWFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179416 | |
Record name | 2H-Imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24684-03-5 | |
Record name | 2H-Imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24684-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024684035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-imidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Imidazole-2-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JT7M2HRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of imidazole-2-thione?
A1: The molecular formula of imidazole-2-thione is C3H4N2S, and its molecular weight is 100.14 g/mol.
Q2: What are the characteristic spectroscopic data for imidazole-2-thione?
A2: Imidazole-2-thiones are characterized by strong IR absorption bands attributed to C=S stretching vibrations. For example, derivative 3-chloro-3-(chlorosulfanyl)-2,2,4,4-tetramethylcyclobutanone exhibits a C=O absorption band at 1791 cm−1. [] Additionally, 1H and 13C NMR spectroscopy are valuable tools for structural elucidation, providing information about the chemical environment of protons and carbons within the molecule. [, , ]
Q3: What is a common synthetic approach for preparing imidazole-2-thiones?
A3: One common synthetic strategy involves the reaction of α-thiocyanatoketones with nitrogen nucleophiles. For instance, reacting α-bromopropiophenone with a thiocyanato group, followed by a ring closure reaction with hydroxylamine hydrochloride, can yield 3-hydroxy-5-methyl-4-phenylthiazol-2(3H)-iminium chloride or 1-hydroxy-4-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, depending on the reaction conditions. []
Q4: How can disubstituted imidazole-2-thiones be synthesized?
A4: Disubstituted imidazole-2-thiones can be synthesized by condensing thiourea derivatives with α-hydroxy ketones. This method allows for variations in substituents at the 1- and 3-positions of the imidazole ring. []
Q5: What is the significance of the ambivalent nucleophilicity of imidazole-2-thiones?
A5: Imidazole-2-thiones demonstrate ambivalent nucleophilicity, reacting with electrophiles through either the sulfur or the N(3) atom. [, ] This property allows for diverse reactivity and the synthesis of various derivatives. For example, they react with dimethyl acetylenedicarboxylate via sulfur to yield 2-[(1H-imidazol-2-yl)sulfanyl]fumarates, while reacting with phenylisocyanate through the N(3) atom produces 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides. [, ]
Q6: How can imidazole-2-thiones be used in the synthesis of polynuclear heterocyclic compounds?
A6: The thioureide moiety present in imidazole-2-thiones makes them valuable building blocks for synthesizing fused polynuclear heterocyclic systems with potential biological activities. []
Q7: Can imidazole-2-thiones act as ligands in coordination chemistry?
A7: Yes, imidazole-2-thiones can act as ligands in coordination complexes with various transition metals. They typically coordinate through the sulfur atom, forming stable complexes with diverse geometries. [, , , , ] These complexes have found applications in catalysis and material science.
Q8: What are some examples of imidazole-2-thione-based metal complexes and their applications?
A8: Imidazole-2-thione-based copper complexes have shown potential in dye adsorption and photocatalysis. [] Nickel complexes with imidazole-2-thione ligands have been investigated as catalysts for norbornene polymerization. [] Additionally, ruthenium(II) and osmium(II) complexes with imidazole-2-thione ligands have demonstrated promising chemotherapeutic activities. []
Q9: How does the structure of imidazole-2-thione impact its biological activity?
A9: Modifications to the imidazole-2-thione structure can significantly affect its biological activity. For instance, studies on dopamine beta-hydroxylase (DBH) inhibitors revealed the importance of the thione sulfur atom for optimal activity and explored the effect of different bridging chain lengths and substituents on potency. [, ]
Q10: What is known about the stability of imidazole-2-thiones?
A10: Imidazole-2-thiones exhibit varying stability depending on their substituents and environmental conditions. Some derivatives, like mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, act as prodrugs for methimazole, readily hydrolyzing under alkaline conditions to release the active compound. [] Other derivatives, especially those coordinated to metal centers, demonstrate enhanced stability, making them suitable for applications in catalysis and medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.